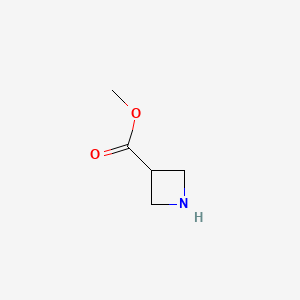

Methyl azetidine-3-carboxylate

Description

BenchChem offers high-quality Methyl azetidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl azetidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEYNHXHVVYOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602803 | |

| Record name | Methyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343238-58-4 | |

| Record name | Methyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl Azetidine-3-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl azetidine-3-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its constrained four-membered ring structure provides a unique conformational rigidity that can be exploited to enhance the pharmacological properties of drug candidates. This technical guide provides a detailed overview of a common and effective method for the synthesis of methyl azetidine-3-carboxylate hydrochloride, including a step-by-step experimental protocol, a summary of key data, and a visual representation of the synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Introduction

Azetidine-containing compounds have garnered significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules and their ability to impart desirable physicochemical properties.[3][4][5] Specifically, azetidine-3-carboxylic acid and its derivatives are utilized as constrained β-amino acid surrogates in the design of peptidomimetics and other small molecule therapeutics.[3] Methyl azetidine-3-carboxylate hydrochloride is a stable, crystalline solid that serves as a versatile precursor for further chemical modifications, making it a crucial component in the synthesis of novel therapeutic agents.[2] This guide focuses on a widely employed synthetic route involving the deprotection of a protected azetidine precursor.

Synthetic Pathway

The synthesis of methyl azetidine-3-carboxylate hydrochloride can be efficiently achieved through the hydrogenolysis of a protected precursor, namely methyl 1-(diphenylmethyl)azetidine-3-carboxylate. This reaction involves the cleavage of the N-diphenylmethyl (benzhydryl) protecting group under a hydrogen atmosphere using a palladium catalyst, followed by the in-situ formation of the hydrochloride salt.

Figure 1: Reaction scheme for the synthesis of methyl azetidine-3-carboxylate hydrochloride.

Experimental Protocol

The following protocol is a detailed method for the synthesis of methyl azetidine-3-carboxylate hydrochloride from methyl 1-(diphenylmethyl)azetidine-3-carboxylate.[6]

Materials:

-

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

-

Methanol

-

4N Hydrochloric acid in ethyl acetate

-

Palladium hydroxide (20 wt% on carbon)

-

Pressurized hydrogen source

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 1-(diphenylmethyl)azetidine-3-carboxylate (3.57 g) in methanol (360 ml).

-

Acidification: Add a 4N solution of hydrochloric acid in ethyl acetate (12.7 ml) to the reaction mixture. Maintain the temperature at 20 °C.

-

Catalyst Addition: Carefully add palladium hydroxide (3.57 g) to the solution.

-

Hydrogenation: Seal the reaction vessel and place it under a pressurized hydrogen atmosphere (0.4 MPa). Stir the reaction mixture vigorously at room temperature for 11 hours.

-

Workup: After the reaction is complete, carefully vent the hydrogen atmosphere. Remove the catalyst by filtration through a pad of celite, and wash the filter cake with methanol and water.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, methyl azetidine-3-carboxylate hydrochloride, as a light yellow oil.[6] The product is reported to be obtained in a quantitative yield (1.93 g) and can often be used in subsequent steps without further purification.[6]

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Starting Material | ||

| Name | Methyl 1-(diphenylmethyl)azetidine-3-carboxylate | [6] |

| Molecular Formula | C₁₉H₂₁NO₂ | |

| Molecular Weight | 295.38 g/mol | |

| Product | ||

| Name | Methyl azetidine-3-carboxylate hydrochloride | [6] |

| CAS Number | 100202-39-9 | [6] |

| Molecular Formula | C₅H₁₀ClNO₂ | [6] |

| Molecular Weight | 151.59 g/mol | [6] |

| Appearance | Light yellow oil / White to almost white powder to crystal | [6] |

| Melting Point | 93.0 to 97.0 °C | [6] |

| Reaction Conditions | ||

| Solvent | Methanol | [6] |

| Catalyst | Palladium hydroxide | [6] |

| Hydrogen Pressure | 0.4 MPa | [6] |

| Reaction Time | 11 hours | [6] |

| Temperature | Room Temperature | [6] |

| Yield | ||

| Reported Yield | Quantitative (1.93 g from 3.57 g starting material) | [6] |

Alternative Synthetic Strategies

While the presented protocol is a robust method, other synthetic routes to azetidine-3-carboxylic acid and its derivatives have been reported. These alternative approaches may be suitable depending on the availability of starting materials and the desired scale of the synthesis.

One notable alternative involves a multi-step process starting from diethylbis(hydroxymethyl)malonate.[7] This method includes triflation, intramolecular cyclization with an amine to form the azetidine ring, decarboxylation, and finally hydrogenation to yield azetidine-3-carboxylic acid, which can then be esterified.[7] Another approach begins with 1-Boc-3-azetidinone, which undergoes a Horner-Wadsworth-Emmons reaction to introduce the carboxylate precursor.[3][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 7. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Azetidine-3-carboxylate: CAS Number, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl azetidine-3-carboxylate is a synthetically versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring structure imparts unique conformational constraints, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of methyl azetidine-3-carboxylate and its hydrochloride salt, covering their identification, key physicochemical properties, detailed synthesis protocols, and their emerging role in the development of advanced therapeutics.

Chemical Identification and CAS Numbers

Methyl azetidine-3-carboxylate exists in two primary forms for laboratory use: the free base and the more stable hydrochloride salt. Accurate identification through their respective Chemical Abstracts Service (CAS) numbers is crucial for procurement and regulatory purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl azetidine-3-carboxylate | 343238-58-4 | C₅H₉NO₂ | 115.13 |

| Methyl azetidine-3-carboxylate hydrochloride | 100202-39-9 | C₅H₁₀ClNO₂ | 151.59[1] |

Physicochemical Properties

The physical and chemical properties of both the free base and the hydrochloride salt are essential for their handling, storage, and application in chemical synthesis.

| Property | Methyl azetidine-3-carboxylate (Free Base) | Methyl azetidine-3-carboxylate hydrochloride |

| Appearance | Colorless liquid[2] | White to off-white crystalline powder |

| Melting Point (°C) | -18[2] | 93.0 to 97.0[3] |

| Boiling Point (°C) | 100-102[2] | 187-192[3] |

| Density (g/cm³) | 1.072[2] | Not available |

| Refractive Index | 1.433[2] | Not available |

| Solubility | Not available | Soluble in water[3] |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methyl azetidine-3-carboxylate hydrochloride (Predicted ¹H NMR) : A predicted ¹H NMR spectrum in DMSO-d₆ suggests the following chemical shifts:

-

9.56 ppm (br s, 1H) and 9.24 ppm (br s, 1H) : These broad singlets are likely attributable to the two protons on the nitrogen atom of the azetidinium ring.

-

3.98-4.13 ppm (m, 4H) : This multiplet would correspond to the four protons on the carbons of the azetidine ring (C2 and C4).

-

3.68 ppm (s, 3H) : This singlet represents the three protons of the methyl ester group.

-

3.66-3.76 ppm (m, 1H) : This multiplet corresponds to the proton on the C3 carbon of the azetidine ring.[4]

Mass Spectrometry (MS)

Methyl azetidine-3-carboxylate hydrochloride (ESI-MS) : Electrospray ionization mass spectrometry of the hydrochloride salt shows a prominent peak at m/z 116 [M+H]⁺, corresponding to the protonated free base.[3]

Experimental Protocols

Synthesis of Methyl azetidine-3-carboxylate (Free Base)

A common and straightforward method for the synthesis of methyl azetidine-3-carboxylate is the Fischer esterification of azetidine-3-carboxylic acid.

Reaction:

Figure 1: Fischer esterification of azetidine-3-carboxylic acid.

Detailed Protocol:

-

Reaction Setup: To a solution of azetidine-3-carboxylic acid in anhydrous methanol (used in excess as both reactant and solvent), cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6]

-

Workup: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. The organic layers are then combined.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl azetidine-3-carboxylate.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure methyl azetidine-3-carboxylate as a colorless liquid.[7]

Synthesis of Methyl azetidine-3-carboxylate hydrochloride

The hydrochloride salt can be prepared from the free base or, more commonly, by the deprotection of a nitrogen-protected precursor.

Reaction Workflow:

Figure 2: Synthesis workflow for methyl azetidine-3-carboxylate hydrochloride.

Detailed Protocol (from a protected precursor): [3]

-

Deprotection Setup: Dissolve the N-protected methyl azetidine-3-carboxylate (e.g., N-diphenylmethyl derivative) in methanol. Add a solution of hydrochloric acid in an organic solvent (e.g., 4N HCl in ethyl acetate).

-

Catalytic Hydrogenolysis: Add a palladium-based catalyst, such as palladium hydroxide on carbon. Stir the reaction mixture under a hydrogen atmosphere at room temperature for several hours.

-

Filtration: Upon reaction completion, filter the mixture to remove the catalyst. Wash the filter cake with methanol and water.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude methyl azetidine-3-carboxylate hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar co-solvent (e.g., diethyl ether or ethyl acetate).

Applications in Drug Discovery and Development

While methyl azetidine-3-carboxylate itself is not typically a direct modulator of signaling pathways, its derivatives are of significant interest in drug discovery. The azetidine ring serves as a bioisostere for other cyclic and acyclic structures, offering improved physicochemical properties and metabolic stability to drug candidates.

Role as a Linker in Advanced Therapeutics

Methyl azetidine-3-carboxylate and its parent acid are utilized as linkers in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8] In these applications, the azetidine moiety provides a rigid and chemically stable scaffold to connect the different components of these complex therapeutic molecules.

Azetidine Derivatives in Signaling Pathways

Recent research has highlighted the potential of more complex molecules containing the azetidine-3-carboxylic acid scaffold as inhibitors of specific signaling pathways. For instance, certain azetidine-based compounds have been developed as potent and selective inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is a key target in cancer therapy.[9][10][11][12][13][14][15] These inhibitors often feature the azetidine ring as a central structural element that contributes to their binding affinity and selectivity for the STAT3 protein.

STAT3 Signaling Pathway Inhibition:

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Methyl azetidine-3-carboxylate hydrochloride, CAS No. 100202-39-9 - iChemical [ichemical.com]

- 5. athabascau.ca [athabascau.ca]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of methyl azetidine-3-carboxylate applications"

An In-depth Technical Guide to the Applications of Methyl Azetidine-3-Carboxylate

Authored by Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and synthetic versatility. This guide provides an in-depth exploration of methyl azetidine-3-carboxylate, a pivotal building block that serves as a gateway to a diverse array of complex and biologically active molecules. We will dissect its fundamental reactivity, explore its strategic application as a bioisostere, and detail its incorporation into advanced therapeutic modalities, providing researchers and drug development professionals with a comprehensive understanding of its utility.

The Azetidine Scaffold: A Primer on a Strained Yet Powerful Moiety

The value of the azetidine core lies in its distinctive physicochemical properties. Unlike more flexible five- and six-membered rings, the azetidine framework imposes significant conformational constraints on the molecules that contain it.[1][2] This rigidity reduces the number of accessible conformations, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the introduction of this sp³-rich scaffold can improve properties such as solubility and metabolic stability compared to flatter, aromatic systems.[3][4]

Methyl azetidine-3-carboxylate, specifically, is a versatile starting material.[5] The ester provides a handle for further chemical modification, while the secondary amine is readily functionalized, allowing for the systematic exploration of chemical space around a rigid core. Its synthesis has become more efficient over the years, making it an accessible and valuable tool for synthetic and medicinal chemists.[6][7]

Core Synthetic Transformations: Harnessing the Reactivity of Methyl Azetidine-3-Carboxylate

The utility of methyl azetidine-3-carboxylate stems from the predictable and high-yielding reactions that can be performed at its two primary functional groups: the nitrogen atom and the carboxylate.

N-Functionalization: The Gateway to Diversity

The secondary amine of the azetidine ring is the most common site for chemical modification. A wide range of substituents can be introduced, profoundly influencing the molecule's biological activity and physical properties.

-

Reductive Amination: A robust method for introducing alkyl groups by reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides provides stable amide and sulfonamide linkages, respectively. This is a common strategy for attaching the azetidine core to other pharmacophores.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, connecting the azetidine ring to aromatic and heteroaromatic systems.[8]

Carboxylate Group Modifications: Amides, Alcohols, and Beyond

The methyl ester at the 3-position is a versatile functional group that can be readily transformed.

-

Hydrolysis: Saponification of the methyl ester yields the corresponding azetidine-3-carboxylic acid.[9] This carboxylic acid is a crucial intermediate, particularly for the synthesis of amide derivatives.

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBT) to generate amide libraries. This is fundamental to its use in peptide mimetics and as a linker component.[10][11]

-

Reduction: The ester can be reduced using agents like lithium aluminum hydride to afford the corresponding 3-(hydroxymethyl)azetidine, providing an alternative point for chemical attachment.[12]

Ring-Opening Reactions: Leveraging Ring Strain

While azetidines are more stable than their three-membered aziridine counterparts, their inherent ring strain allows for regioselective ring-opening reactions under specific conditions, often requiring Lewis acid catalysis.[13][14][15][16] Nucleophiles will typically attack the less sterically hindered carbon adjacent to the nitrogen, leading to functionalized γ-amino compounds.[13][15] This reactivity provides a pathway to acyclic structures that retain the core atoms of the original ring.

Diagram 1: Key synthetic transformations of methyl azetidine-3-carboxylate.

Strategic Applications in Drug Discovery

The true power of methyl azetidine-3-carboxylate is realized in its application to solve complex challenges in medicinal chemistry.

The Azetidine Ring as a Bioisostere

Bioisosteric replacement is a cornerstone strategy in drug design, where a specific functional group in a lead compound is replaced with another that has similar physical or chemical properties.[17] The azetidine ring is an excellent bioisostere for several common motifs.[3]

| Property | Azetidine | Pyrrolidine/Piperidine | Phenyl |

| Geometry | Constrained, 3D | More Flexible, 3D | Planar |

| Solubility | Generally Higher | Variable | Generally Lower |

| Metabolic Stability | Often Improved | Susceptible to oxidation | Susceptible to oxidation |

| Key Advantage | Rigid vector for substituents | Common scaffold | Aromatic interactions |

| Table 1: Comparison of Azetidine with Common Bioisosteric Scaffolds. |

By replacing larger, more flexible rings like piperidine or planar aromatic rings, the azetidine moiety can improve a compound's pharmacokinetic profile by increasing its three-dimensionality and aqueous solubility, often leading to better oral bioavailability.[3]

Diagram 2: The role of the azetidine ring as a strategic bioisostere.

Incorporation into Biologically Active Agents

The versatility of the azetidine-3-carboxylate scaffold is evident in the breadth of therapeutic targets for which it has been employed.

-

Enzyme Inhibitors: Azetidine-based compounds have shown potent inhibitory activity against various enzymes. For instance, derivatives have been developed as small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation.[10][11] The rigid azetidine core helps to correctly orient the pharmacophoric groups for optimal binding in the protein's active site.[18]

-

Receptor Modulators: The scaffold has been used to develop allosteric modulators of dopamine receptors.[12] The specific geometry of the azetidine ring allows for precise interactions within receptor binding pockets, enabling selective modulation of signaling pathways.[12]

-

Peptidomimetics: In peptide synthesis, azetidine-3-carboxylic acid serves as a constrained β-amino acid analog.[2][7][19] Its incorporation into a peptide backbone induces unique turns and folds, while also conferring resistance to degradation by proteases, a critical feature for developing stable peptide-based therapeutics.[2]

-

Linker Technology: Methyl azetidine-3-carboxylate hydrochloride is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[20] Its defined length and rigidity provide precise control over the distance between the two recognition elements of these complex therapeutic constructs.

| Drug Candidate / Application Area | Therapeutic Target/Use | Role of Azetidine-3-Carboxylate |

| STAT3 Inhibitors | Cancer | Rigid scaffold for orienting binding motifs[10][11] |

| Dopamine Receptor Modulators | Neurological Disorders | Allosteric modulator scaffold[12] |

| Fluoroquinolone Antibiotics | Bacterial Infections | Component of the C7 side chain to improve potency[21] |

| PROTACs / ADCs | Targeted Protein Degradation / Cancer | Rigid, non-cleavable linker component[20] |

| Peptide Therapeutics | Various | Constrained amino acid to enhance stability[2][7] |

| Table 2: Examples of Drug Candidates and Therapeutic Applications Incorporating the Azetidine-3-Carboxylate Scaffold. |

Experimental Protocol: General Procedure for N-Arylation via Buchwald-Hartwig Coupling

This protocol describes a representative method for attaching an aryl group to the nitrogen of the azetidine ring, a key step in building molecular complexity.

Materials:

-

Methyl azetidine-3-carboxylate hydrochloride

-

Aryl bromide or triflate

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), cesium carbonate (1.5 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

-

Reagent Addition: Add methyl azetidine-3-carboxylate hydrochloride (1.2 eq) to the flask. Note: If starting from the free base, an initial neutralization of the hydrochloride salt may be necessary, or additional base can be used.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl azetidine derivative.

Diagram 3: A conceptual workflow for lead optimization using the azetidine scaffold.

Conclusion and Future Outlook

Methyl azetidine-3-carboxylate is far more than a simple heterocyclic building block; it is a strategic tool for overcoming pervasive challenges in drug discovery. Its unique combination of structural rigidity, three-dimensionality, and synthetic accessibility allows for the creation of novel chemical matter with improved drug-like properties. As drug discovery continues to move towards more complex and sp³-rich molecular architectures, the demand for versatile and powerful scaffolds like the azetidine core will only intensify. Future innovations in the synthesis and functionalization of azetidines will further expand their role, solidifying their position as an indispensable component in the medicinal chemist's toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. H52294.03 [thermofisher.com]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy Methyl 3-ethylazetidine-3-carboxylate [smolecule.com]

- 13. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Reactions of Azetidines | Ambeed [ambeed.com]

- 17. drughunter.com [drughunter.com]

- 18. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

"understanding the ring strain of azetidine compounds"

An In-depth Technical Guide to the Ring Strain of Azetidine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, is a scaffold of increasing importance in medicinal chemistry and organic synthesis.[1][2] Its chemical properties are largely dictated by significant inherent ring strain, which provides a unique balance between stability and reactivity.[3][4] This guide offers a comprehensive technical exploration of the origins, quantification, and consequences of ring strain in azetidine compounds. It details the impact of strain on the molecule's conformation and reactivity, particularly in strain-releasing reactions. Furthermore, this document outlines key experimental and computational methodologies for characterizing these properties and discusses the strategic utilization of azetidine's ring strain in the context of modern drug discovery.

The Core Principles of Azetidine Ring Strain

The reactivity and unique geometry of azetidines are primarily governed by the inherent strain within the four-membered ring.[3][5] This strain energy, approximately 25.4 kcal/mol, is a composite of two main factors: angle strain and torsional strain.[5] It is significantly greater than that of its five-membered counterpart, pyrrolidine (5.4 kcal/mol), but slightly less than the highly reactive three-membered aziridine (27.7 kcal/mol).[5] This intermediate strain level makes azetidine stable enough for practical handling while being sufficiently reactive for strategic chemical manipulation.[3][4]

-

Angle Strain : Arises from the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar four-membered ring, the angles would be constrained to 90°, creating substantial strain.

-

Torsional (Pitzer) Strain : Results from the eclipsing interactions of adjacent C-H and N-H bonds. In a planar conformation, all substituents would be eclipsed, leading to high energetic penalties.

To alleviate this, the azetidine ring adopts a non-planar, puckered conformation.[4][6] This puckering increases angle strain slightly but significantly reduces the energetically less favorable torsional strain by staggering the substituents. An unsubstituted azetidine in the gas phase has a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[6]

Quantitative Analysis of Ring Strain

The strain energy of a cyclic molecule is typically determined by comparing the experimental heat of combustion per methylene group with that of a strain-free acyclic reference. This thermodynamic instability is a key quantitative descriptor of the ring system.

| Compound | Ring Size | Heteroatom | Strain Energy (kcal/mol) |

| Aziridine | 3 | Nitrogen | ~27.7[5] |

| Azetidine | 4 | Nitrogen | ~25.4 [5] |

| Cyclobutane | 4 | None | ~26.3 |

| Pyrrolidine | 5 | Nitrogen | ~5.4[5] |

| Piperidine | 6 | None | ~0 |

Table 1: Comparison of Strain Energies in Saturated Heterocycles and Cycloalkanes.

Conformational Properties

The puckered nature of the azetidine ring is a critical determinant of its three-dimensional shape and, consequently, its interaction with biological targets.[6] Substituents on the ring carbons can adopt either a pseudo-axial or pseudo-equatorial position. Due to steric hindrance, bulkier substituents generally favor the pseudo-equatorial orientation to minimize interactions with the protons on the other ring carbons.[6] The nature of the substituent on the nitrogen also significantly influences the ring's puckering.[6]

| Parameter | Typical Value Range | Method of Determination |

| Puckering Dihedral Angle | 25° - 40° | X-ray Diffraction, Electron Diffraction[6] |

| N-Inversion Barrier | 1 - 8 kcal/mol | NMR Spectroscopy, Computational |

| C2-N-C4 Bond Angle | ~92° | X-ray Diffraction |

| C2-C3-C4 Bond Angle | ~87° | X-ray Diffraction |

Table 2: Typical Conformational and Structural Parameters for Substituted Azetidines.

Ring Strain-Driven Reactivity

The considerable ring strain in azetidines makes them susceptible to a variety of ring-opening reactions, a feature widely exploited in synthetic chemistry.[5][7] These reactions are driven by the release of approximately 25.4 kcal/mol of strain energy, providing a strong thermodynamic driving force.[5]

Acid-Catalyzed Ring Opening

Protonation of the azetidine nitrogen significantly enhances its leaving group ability, activating the ring for nucleophilic attack. This process is often highly regioselective, with the nucleophile attacking the less sterically hindered carbon adjacent to the nitrogen. The rate of this decomposition pathway is sensitive to pH, occurring more rapidly under acidic conditions.[8]

Other Strain-Release Reactions

Beyond simple acid-catalyzed cleavage, the strain energy of azetidines can be harnessed in various transformations:

-

Nucleophilic Ring Opening : Strong nucleophiles can open the ring, particularly when the nitrogen is acylated or sulfonylated, which enhances the electrophilicity of the ring carbons.[9]

-

Rearrangements : The relief of ring strain can drive rearrangements like the Stevens rearrangement.[9]

-

Polymerization : Ring-opening polymerization of azetidines can be initiated to form polyamines.

Role in Drug Discovery and Medicinal Chemistry

The azetidine motif has become a privileged scaffold in drug design.[4] Its ring strain imparts a desirable combination of properties that medicinal chemists can leverage.

-

Metabolic Stability : While reactive under certain chemical conditions, the azetidine ring is generally stable under physiological conditions, more so than the aziridine ring.[4] However, metabolic ring-opening via reaction with nucleophiles like glutathione can be a potential liability.[8]

-

Conformational Rigidity : The constrained, puckered structure reduces the conformational flexibility of molecules.[10] This can lead to higher binding affinity for biological targets by minimizing the entropic penalty upon binding.[10]

-

Improved Physicochemical Properties : Incorporation of an azetidine ring can improve properties such as solubility and pKa compared to analogous acyclic or larger-ring structures. The basic pKa of the azetidine nitrogen is approximately 11.3.[11]

-

Novel Chemical Space : Azetidines provide a three-dimensional exit vector from a core structure that is distinct from more common rings like piperidine or pyrrolidine, allowing for exploration of novel chemical space.

Methodologies for Characterization and Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of azetidine compounds.

Experimental Protocols

Protocol 1: Conformational Analysis by Single-Crystal X-ray Diffraction This technique provides the most precise and unambiguous determination of the solid-state conformation.[6]

-

Crystallization : Grow single crystals of the azetidine compound by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection : Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data as the crystal is rotated.

-

Structure Solution and Refinement : Process the diffraction data to solve the crystal structure using computational methods (e.g., direct methods). Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

-

Analysis : Calculate the precise puckering parameters, dihedral angles, and substituent orientations from the refined coordinates.[6]

Protocol 2: Solution-State Analysis by NMR Spectroscopy NMR provides information about the time-averaged conformation and dynamics of the molecule in solution.[6]

-

Sample Preparation : Dissolve the azetidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR : Acquire a standard proton NMR spectrum. The chemical shifts, coupling constants (³J), and multiplicity of the ring protons are highly sensitive to their dihedral angles and thus the ring's conformation.

-

Advanced NMR : Employ 2D NMR techniques like COSY and NOESY. NOESY experiments are particularly useful for determining through-space proximity of protons, which can help distinguish between axial and equatorial substituent positions.

-

¹³C NMR : Analyze the chemical shifts of the ring carbons, which are also influenced by the ring conformation.[11]

Computational Protocol

Protocol 3: Analysis by Density Functional Theory (DFT) Computational modeling is used to predict geometries, energies, and reaction pathways.[12][13]

-

Structure Building : Construct an initial 3D model of the azetidine compound using molecular modeling software.

-

Geometry Optimization : Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-SVP) to find the lowest energy conformation(s).[13]

-

Frequency Calculation : Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

Conformational Search : For flexible systems, perform a systematic conformational search to identify all low-energy conformers and their relative populations.

-

Reaction Modeling : To study reactivity, locate transition state structures for reactions (e.g., ring opening) and calculate the activation energy barriers to understand reaction kinetics.[12]

Conclusion

The ring strain of azetidine is not a liability but a powerful tool for chemists and drug developers. It defines the molecule's conformation and provides a thermodynamic driving force for a host of useful chemical transformations.[3][14] By understanding the fundamental principles of this strain—its origins, its quantitative value, and its influence on reactivity—researchers can strategically design and utilize azetidine-containing molecules. This strategic incorporation allows for the creation of conformationally restricted structures with tailored physicochemical properties, making the azetidine scaffold an increasingly vital component in the development of next-generation therapeutics.[1][15]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Azetidines - Enamine [enamine.net]

- 11. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl Azetidine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl azetidine-3-carboxylate and its salts are valuable building blocks in medicinal chemistry and drug development. As their use becomes more prevalent in laboratory settings, a thorough understanding of their safe handling and disposal is paramount. This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for methyl azetidine-3-carboxylate, with a particular focus on its commonly used hydrochloride salt.

Core Properties: A Comparative Analysis

Methyl azetidine-3-carboxylate is commercially available as both a free base and a hydrochloride salt. It is crucial to distinguish between these two forms, as their physical properties and, to some extent, their handling requirements differ. The hydrochloride is a solid, while the free base is a liquid at room temperature.[1]

| Property | Methyl Azetidine-3-carboxylate (Free Base) | Methyl Azetidine-3-carboxylate Hydrochloride |

| Molecular Formula | C₅H₉NO₂[1] | C₅H₁₀ClNO₂ |

| Molecular Weight | 115.13 g/mol | 151.59 g/mol |

| Appearance | Colorless liquid[1] | White to almost white powder or crystal[2] |

| Melting Point | -18 °C[1] | 93.0 to 97.0 °C |

| Boiling Point | 100-102 °C[1] | 187-192 °C |

| Density | 1.072 g/cm³[1] | Not available |

| Flash Point | Not available | 69 °C (156 °F)[3] |

| Solubility | Not available | Soluble in water |

Hazard Identification and Safety Precautions

The available safety data sheets predominantly cover methyl azetidine-3-carboxylate hydrochloride. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[4]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Some sources also indicate that the hydrochloride salt may be harmful if swallowed (H302).

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to ensure safe handling:

-

Prevention:

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[4]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362: Take off contaminated clothing and wash before reuse.[4]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Experimental Protocols: Standard Operating Procedures

Given the hazardous nature of methyl azetidine-3-carboxylate, particularly its hydrochloride salt, a strict adherence to standard operating procedures is essential.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure that skin is not exposed.

Handling and Storage

-

Ventilation: All handling of methyl azetidine-3-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances such as strong oxidizing agents.[1] For long-term storage, a cool, dry place is recommended.[4]

-

Hygiene: Wash hands thoroughly after handling the chemical.[4] Do not eat, drink, or smoke in the laboratory.

Disposal

Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visualizing Safety Workflows

To further aid researchers in the safe handling of methyl azetidine-3-carboxylate, the following diagrams illustrate key workflows.

Caption: A workflow for the safe handling of methyl azetidine-3-carboxylate.

Caption: A flowchart for responding to a chemical spill of methyl azetidine-3-carboxylate.

References

A Technical Guide to the Synthesis of Azetidines: Key Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery. Its unique conformational constraints and ability to introduce three-dimensional character into flat molecules have made it an increasingly sought-after component in the design of novel therapeutics. This technical guide provides an in-depth overview of the key starting materials and core synthetic strategies for the construction of the azetidine ring, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in this dynamic field.

Intramolecular Cyclization: The Workhorse Approach

Intramolecular cyclization remains one of the most common and versatile strategies for azetidine synthesis. This approach relies on the formation of a carbon-nitrogen bond within a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Key Starting Materials

The primary precursors for intramolecular cyclization are γ-amino alcohols and their derivatives, such as γ-haloamines.

-

γ-Amino Alcohols: These compounds can be readily converted into azetidines by activating the hydroxyl group to create a good leaving group (e.g., mesylate, tosylate, or halide) followed by base-mediated ring closure.

-

γ-Haloamines: Direct cyclization of γ-haloamines under basic conditions is a straightforward method for azetidine formation.

Experimental Protocol: Synthesis of N-Benzyl-3-hydroxyazetidine

This protocol details the synthesis of N-benzyl-3-hydroxyazetidine from epichlorohydrin and benzylamine, a common route that proceeds via a γ-amino alcohol intermediate.

Step 1: Ring Opening of Epichlorohydrin

-

Dissolve benzylamine (1.0 equivalent) in a suitable solvent such as methanol or water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add epichlorohydrin (1.0-1.3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 1-chloro-3-(benzylamino)propan-2-ol.

Step 2: Intramolecular Cyclization

-

Dissolve the crude 1-chloro-3-(benzylamino)propan-2-ol in a suitable solvent like ethanol or toluene.

-

Add a base, such as sodium hydroxide or potassium carbonate (2.0-3.0 equivalents), to the solution.

-

Heat the mixture to reflux (typically 80-110 °C) and stir for 16-24 hours.

-

Monitor the cyclization by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N-benzyl-3-hydroxyazetidine.

Quantitative Data

| Starting Material Precursor | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Epichlorohydrin, Benzylamine | 1. H₂O; 2. NaOH | 1. H₂O; 2. Toluene | 1. 0-5; 2. Reflux | 1. 12; 2. 16 | >86 | [1] |

| 2-substituted-1,3-propanediols | Tf₂O, Et₃N, Primary Amine | CH₂Cl₂ | 0 to rt | 1-3 | 55-92 |

Reduction of β-Lactams: A Gateway to Functionalized Azetidines

The reduction of the amide carbonyl group in β-lactams (azetidin-2-ones) provides a direct route to the corresponding azetidines. This method is particularly valuable as a wide variety of chiral and highly functionalized β-lactams are accessible through well-established synthetic methodologies like the Staudinger cycloaddition.

Key Starting Material

-

β-Lactams (Azetidin-2-ones): A diverse array of substitution patterns on the β-lactam ring can be carried through the reduction, allowing for the synthesis of complex azetidine derivatives.

Experimental Protocol: Reduction of a Generic N-Substituted β-Lactam with LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5-3.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the β-lactam (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-16 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude azetidine.

-

Purify the product by column chromatography or distillation.

Quantitative Data

| β-Lactam Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-(1-Haloalkyl)azetidin-2-ones | LiAlH₄ | THF | Reflux | N/A | Moderate | [2] |

| N-Benzyl-azetidin-2-one | LiAlH₄ | THF | Reflux | 4 | ~70-80 | |

| General β-lactams | LiAlH₄ | THF | Reflux | 4-16 | Moderate to High | [3] |

[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring. This atom-economical approach has gained significant traction with the development of visible-light-mediated protocols, offering mild reaction conditions.

Key Starting Materials

-

Imines: A wide variety of imines, including those derived from aldehydes and ketones, can be employed.

-

Alkenes: Both electron-rich and electron-deficient alkenes can participate in the cycloaddition.

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction

-

In a reaction vessel (e.g., a vial or Schlenk tube), dissolve the imine (1.0 equivalent), the alkene (2.0-10.0 equivalents), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) in a degassed solvent (e.g., acetonitrile, dichloromethane).

-

Ensure the reaction mixture is thoroughly deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

-

Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the azetidine.

Quantitative Data

| Imine | Alkene | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |

| Cyclic Oximes | Various Alkenes | Ir(III) complex | MeCN | 16-20 | up to 94 | [4] |

| N-Sulfamoyl Imines | Various Alkenes | Thioxanthone | (CH₂Cl)₂ | 16 | High | |

| 3-Ethoxyisoindolone | Unactivated Alkenes | Acetone (sensitizer) | N/A | N/A | 26-40 | [5] |

Ring Expansion of Aziridines

The ring expansion of aziridines offers another powerful strategy for azetidine synthesis. This method typically involves the reaction of an N-activated aziridine with a one-carbon synthon, such as a sulfur ylide, to insert a methylene group into the three-membered ring.

Key Starting Materials

-

Aziridines: N-activated aziridines (e.g., N-tosyl, N-nosyl, or N-Boc) are commonly used to enhance their reactivity.

-

One-Carbon Source: Dimethylsulfoxonium methylide is a frequently employed reagent for this transformation.

Experimental Protocol: Ring Expansion of an N-Tosylaziridine

-

Generate dimethylsulfoxonium methylide in situ by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.

-

To the resulting ylide solution at room temperature, add a solution of the N-tosylaziridine (1.0 equivalent) in anhydrous DMSO dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

| Aziridine Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Tosylaziridines | (CH₃)₃S(O)I, NaH | DMSO | rt - 50 | 12-24 | Good | |

| Propargylic Aziridines | Diborylalkane, LDA; then Au(I) catalyst | THF | rt then 90 | 16 | Moderate to Good | |

| N-Acylaziridines | Diazo compounds, Rh(II) catalyst | N/A | N/A | N/A | Good |

Palladium-Catalyzed Intramolecular C-H Amination

Recent advances in transition-metal catalysis have enabled the direct formation of azetidines through intramolecular C(sp³)-H amination. This powerful strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach.

Key Starting Materials

-

Aliphatic Amines with a Directing Group: The amine is typically protected with a directing group, such as a picolinamide, which facilitates the C-H activation at the γ-position.

Experimental Protocol: Pd-Catalyzed γ-C(sp³)-H Amination

-

To a reaction tube, add the N-picolinamide-protected amine (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), an oxidant (e.g., PhI(OAc)₂ or an iodine(III) reagent, 1.1-2.0 equivalents), and an additive (e.g., AgOAc or a base) in a suitable solvent (e.g., toluene, DCE).

-

Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the residue by flash column chromatography to obtain the azetidine product.

Quantitative Data

| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Picolinamide protected amines | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 24 | 70-90 |

| N-Benzyl picolinamides | Pd(OAc)₂ | Phenyliodonium dimethylmalonate | DCE | 80 | 12 | up to 90 |

Visualizing the Synthetic Pathways

To further clarify the relationships between starting materials and the resulting azetidine core, the following diagrams illustrate the primary synthetic workflows.

Caption: Intramolecular cyclization routes to azetidines.

Caption: Synthesis of azetidines via β-lactam reduction.

Caption: The aza Paternò–Büchi reaction for azetidine synthesis.

References

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Methyl Azetidine-3-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as conformational stability, resistance to proteolytic degradation, and receptor affinity. Azetidine-containing amino acids, with their constrained four-membered ring structure, are of particular interest as they can induce specific turns in the peptide backbone, leading to more defined secondary structures.[1][2] This document provides detailed application notes and protocols for the use of methyl azetidine-3-carboxylate in peptide synthesis, a valuable building block for creating novel peptide therapeutics.

Methyl azetidine-3-carboxylate is typically used in its N-protected form, such as Fmoc-Azetidine(N-Boc)-OH, to be compatible with standard solid-phase peptide synthesis (SPPS) methodologies. The azetidine nitrogen is often protected with a Boc group, while the exocyclic amine is protected with an Fmoc group for stepwise peptide elongation. The methyl ester of the carboxylic acid can also be used, although direct use of the free carboxylic acid is more common in SPPS.

Key Advantages of Incorporating Azetidine-3-carboxylate Derivatives

-

Conformational Constraint: The rigid azetidine ring can induce γ-turns in the peptide backbone, leading to more stable and predictable secondary structures.[2][3]

-

Enhanced Proteolytic Stability: The presence of the azetidine moiety can render the adjacent peptide bonds less susceptible to enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[4]

-

Improved Cyclization Efficiency: For the synthesis of cyclic peptides, the turn-inducing properties of azetidine can pre-organize the linear precursor, leading to significantly improved cyclization yields.[4][5]

-

Scaffold for Further Functionalization: The azetidine nitrogen can be functionalized post-synthesis to attach various moieties, such as imaging agents or other bioactive molecules.[4][5]

Data Presentation: Reagents and Conditions for Peptide Synthesis

The following tables summarize typical reagents and conditions for the incorporation of N-protected azetidine-3-carboxylic acid derivatives using Fmoc-based solid-phase peptide synthesis.

Table 1: Recommended Coupling Reagents and Conditions

| Coupling Reagent | Activator/Base | Solvent | Coupling Time | Typical Excess (equiv.) | Notes |

| HCTU | DIPEA | DMF | 30-60 min | 2-4 | Highly efficient and commonly used for standard and hindered couplings. |

| HATU | DIPEA/HOAt | DMF | 30-60 min | 2-4 | Excellent for difficult couplings and minimizing racemization.[6] |

| DIC/HOBt | HOBt | DMF/DCM | 1-2 hours | 3-5 | A classic and cost-effective coupling method.[3] |

| PyBOP | DIPEA | DMF | 30-90 min | 2-4 | Another effective phosphonium-based coupling reagent. |

Table 2: Deprotection and Cleavage Conditions

| Step | Reagent Cocktail | Time | Temperature | Notes |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Room Temp | Standard procedure for removing the Fmoc protecting group. |

| Final Cleavage & Side-Chain Deprotection | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours | Room Temp | A standard "cleavage cocktail" for peptides without sensitive residues. The azetidine ring is stable under these conditions.[5] |

| Cleavage for Peptides with Sensitive Residues (e.g., Trp, Cys, Met) | 94% TFA, 2.5% EDT, 2.5% H₂O, 1% TIS | 2-3 hours | Room Temp | Scavengers are added to prevent side reactions with sensitive amino acid side chains. |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide incorporating an N-Fmoc, N'-Boc-azetidine-3-carboxylic acid on a Rink Amide resin.

1. Resin Swelling:

- Place 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted syringe reactor.

- Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

- Agitate for 10 minutes.

- Drain the solution.

- Repeat the piperidine treatment for another 10 minutes.

- Wash the resin thoroughly with DMF (5 x 2 mL), DCM (2 x 2 mL), and DMF (3 x 2 mL).

3. Coupling of N-Fmoc, N'-Boc-azetidine-3-carboxylic acid:

- In a separate vial, dissolve 4 equivalents of N-Fmoc, N'-Boc-azetidine-3-carboxylic acid and 3.9 equivalents of HCTU in DMF.

- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

- Add the activated amino acid solution to the resin.

- Agitate the mixture for 1 hour at room temperature.

- Drain the coupling solution.

- Wash the resin with DMF (3 x 2 mL), DCM (2 x 2 mL), and DMF (3 x 2 mL).

- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

4. Peptide Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

- After the final coupling step, perform the Fmoc deprotection as described in step 2.

6. Cleavage from Resin and Side-Chain Deprotection:

- Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

- Add 2 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

- Agitate at room temperature for 2-3 hours.

- Filter the cleavage solution into a cold centrifuge tube containing 10 mL of cold diethyl ether.

- Rinse the resin with a small amount of TFA and add it to the ether.

- Centrifuge the mixture at 4000 rpm for 5 minutes.

- Decant the ether and wash the precipitated peptide with cold ether twice.

- Dry the crude peptide pellet under vacuum.

7. Peptide Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Caption: Workflow for the incorporation of methyl azetidine-3-carboxylate in SPPS.

Caption: Logical relationship of azetidine incorporation and resulting peptide properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. bachem.com [bachem.com]

Application Note: Protocol for N-Boc Protection of Methyl Azetidine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the N-Boc protection of methyl azetidine-3-carboxylate, a valuable building block in medicinal chemistry. The reaction employs di-tert-butyl dicarbonate (Boc₂O) to yield methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate.

Reaction Principle

The N-Boc protection of methyl azetidine-3-carboxylate proceeds via the nucleophilic attack of the secondary amine of the azetidine ring on one of the carbonyl carbons of di-tert-butyl dicarbonate. This addition-elimination reaction results in the formation of a stable carbamate, with tert-butanol and carbon dioxide as byproducts. The reaction is typically performed in an appropriate organic solvent and may be facilitated by the addition of a non-nucleophilic base, especially if the starting material is in the form of an amine salt.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-Boc protection of methyl azetidine-3-carboxylate.

| Parameter | Value | Reference |

| Starting Material | Methyl azetidine-3-carboxylate (or its HCl salt) | - |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [4] |

| Solvent | Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile | [1][3][5] |

| Base (if required) | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | 3 - 16 hours | [3] |

| Typical Crude Yield | >95% | [6] |

| Product CAS Number | 610791-05-4 | [7] |

| Product Molecular Weight | 215.25 g/mol | [7] |

| Product Appearance | Liquid | [7] |

| Product Density | 1.072 g/mL at 25 °C | [7] |

Experimental Protocol

This protocol describes the N-Boc protection of methyl azetidine-3-carboxylate hydrochloride. If starting from the free amine, the addition of triethylamine can be omitted.

Materials:

-

Methyl azetidine-3-carboxylate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add methyl azetidine-3-carboxylate hydrochloride.

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (Et₃N) to the stirred suspension. Stir for 15-20 minutes at 0 °C to generate the free amine in situ.

-

In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 3 to 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.[6]

Visualizations

Caption: Experimental workflow for the N-Boc protection of methyl azetidine-3-carboxylate.

This detailed protocol and the accompanying information are intended to guide researchers in the successful synthesis of N-Boc protected methyl azetidine-3-carboxylate, a key intermediate in the development of novel therapeutics.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 1-Boc-azetidine-3-carboxylate | 610791-05-4 [chemicalbook.com]

- 7. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4 [sigmaaldrich.com]

Application of Methyl Azetidine-3-carboxylate in PROTAC Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Methyl azetidine-3-carboxylate and its derivatives are increasingly utilized as rigid linker components in PROTAC design. The four-membered azetidine ring introduces conformational constraint, which can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand, thereby enhancing the stability of the ternary complex and improving degradation efficiency. This application note provides a comprehensive overview of the use of methyl azetidine-3-carboxylate in PROTAC synthesis, including detailed experimental protocols and data presentation.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides.

Caption: PROTAC-mediated protein degradation pathway.

Advantages of Incorporating Methyl Azetidine-3-carboxylate in PROTAC Linkers

The use of methyl azetidine-3-carboxylate as a linker component in PROTACs offers several advantages:

-

Rigidity and Conformational Constraint: The rigid nature of the azetidine ring restricts the flexibility of the linker, which can lead to a more defined spatial arrangement of the warhead and E3 ligase ligand. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially increasing its stability and leading to more efficient protein degradation.

-

Vectorial Control: The 3-substituted pattern of the azetidine ring provides a distinct exit vector for the linker, allowing for precise control over the orientation of the PROTAC's functional ends.

-

Improved Physicochemical Properties: The incorporation of the polar azetidine ring can influence the solubility and cell permeability of the PROTAC, which are critical parameters for its biological activity.

-

Synthetic Tractability: Methyl azetidine-3-carboxylate is a commercially available building block that can be readily incorporated into synthetic schemes using standard amide coupling reactions. The Boc-protected version, N-Boc-azetidine-3-carboxylic acid, is also widely available and allows for controlled, sequential synthesis.[1][2]

Experimental Protocols

This section outlines a general synthetic workflow for the construction of a PROTAC incorporating a methyl azetidine-3-carboxylate linker. The example focuses on the synthesis of a BRD4-targeting PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.

General Synthetic Workflow

The synthesis of a PROTAC is a modular process that typically involves the separate synthesis of the warhead and E3 ligase ligand, followed by their conjugation to the linker.

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a VHL Ligand-Azetidine Linker Intermediate

This protocol describes the coupling of a VHL E3 ligase ligand to N-Boc-azetidine-3-carboxylic acid.

Materials:

-

VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

-

N-Boc-azetidine-3-carboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the VHL E3 ligase ligand (1.0 eq) and N-Boc-azetidine-3-carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the VHL ligand-N-Boc-azetidine-3-carboxamide intermediate.

Protocol 2: Boc Deprotection and Coupling to a BRD4 Warhead

This protocol describes the removal of the Boc protecting group and subsequent coupling to a BRD4 inhibitor (warhead).

Materials:

-

VHL ligand-N-Boc-azetidine-3-carboxamide intermediate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-